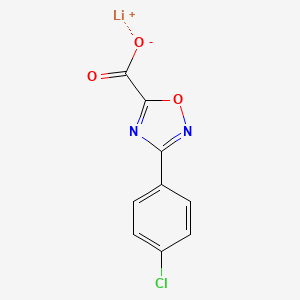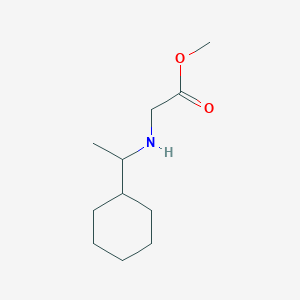
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is an organic compound with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of both cyclohexyl and cyclopropyl groups attached to a propane-1,3-dione backbone. It is a versatile chemical known for its unique blend of reactivity and stability, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione typically involves the reaction of cyclohexyl and cyclopropyl derivatives with propane-1,3-dione. One common method includes the use of 1,1-dibromoethene at the 3-position of the cyclopropyl ring . The reaction is carried out in a three-neck round bottom flask equipped with a magnetic stirrer bar, condenser, and thermometer pocket in a heating water bath . Dimethyl amino pyridine (DMAP) is often used as a reagent to facilitate the rearrangement of the enol ester to the final triketone molecule .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-cyclopropylpropane-1,3-dione involves the inhibition of specific enzymes. For instance, it is known to inhibit p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in plants . This inhibition disrupts the breakdown of the amino acid tyrosine, leading to the accumulation of toxic intermediates and ultimately causing plant death. This mechanism is particularly relevant in its application as a herbicide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog with similar reactivity but lacking the cyclopropyl group.
2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione: A derivative with enhanced herbicidal activity.
Uniqueness
1-Cyclohexyl-3-cyclopropylpropane-1,3-dione is unique due to the presence of both cyclohexyl and cyclopropyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various applications, particularly in the development of herbicides and other agrochemicals.
Propriétés
Formule moléculaire |
C12H18O2 |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-cyclohexyl-3-cyclopropylpropane-1,3-dione |
InChI |
InChI=1S/C12H18O2/c13-11(8-12(14)10-6-7-10)9-4-2-1-3-5-9/h9-10H,1-8H2 |
Clé InChI |
KEBNILQAAGELPU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)CC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)



![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)




![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)


![[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13476204.png)
